3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Description
3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, thiadiazole, and thiazolidinone moieties
Properties
Molecular Formula |
C22H25N3O2S2 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
3-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-17-4-2-16(3-5-17)19-25(18(26)12-28-19)21-24-23-20(29-21)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,13-15,19H,6-12H2,1H3 |
InChI Key |
JBYLQVKRGDJTQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting adamantane with appropriate reagents to introduce the thiadiazole moiety.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the intermediate with 4-methoxyphenyl isothiocyanate under suitable conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and thiazolidinone intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives and thiadiazole-containing molecules. Compared to these, 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Some similar compounds include:
1,3-Dehydroadamantane: Known for its high reactivity and potential in organic synthesis.
2-(4-Hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one: Exhibits significant anticancer potential.
This compound’s uniqueness lies in its combined structural motifs, which offer a wide range of applications and reactivity profiles .
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